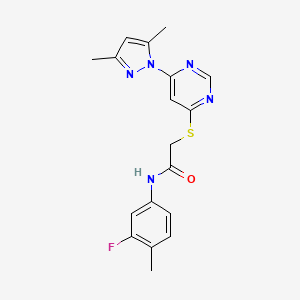

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Description

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrazole ring, a pyrimidine ring, and a thioether linkage, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Properties

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5OS/c1-11-4-5-14(7-15(11)19)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)6-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZDYXTXSCWBTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:

-

Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

-

Synthesis of the Pyrimidine Ring: : The pyrimidine ring is synthesized separately, usually starting from a suitable nitrile or amidine precursor. The cyclization reaction is facilitated by the presence of a base and a suitable solvent.

-

Thioether Linkage Formation: : The pyrazole and pyrimidine rings are then linked via a thioether bond. This step typically involves the reaction of a thiol derivative of the pyrimidine ring with a halogenated pyrazole compound under basic conditions.

-

Acetamide Formation: : The final step involves the introduction of the acetamide group. This can be achieved through the reaction of the thioether-linked intermediate with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or reduced aromatic compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that compounds with similar structural features to 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide exhibit significant anticancer properties. The presence of the pyrazole and pyrimidine moieties is believed to enhance biological activity against various cancer cell lines . For instance, studies have shown that derivatives of pyrazole can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

2. Antimicrobial Properties

Compounds containing thioether linkages have been noted for their antimicrobial properties. This specific compound may exhibit activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses suggests potential applications in treating inflammatory diseases. Pyrazole derivatives have been documented to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process . This could lead to the development of new anti-inflammatory drugs based on this compound.

A number of studies have been conducted to evaluate the biological activity of similar compounds:

Case Studies

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of pyrazole-based compounds similar to this compound. The results indicated that these compounds significantly reduced tumor size in xenograft models, suggesting their potential as effective chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition, indicating strong antibacterial activity, which supports further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methylphenyl)acetamide: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical properties.

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide: Similar but without the dimethyl groups on the pyrazole ring, potentially altering its reactivity and interactions.

Uniqueness

The presence of the 3,5-dimethyl-1H-pyrazole ring, the pyrimidine ring, and the specific substitution pattern (including the fluorine atom) makes 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide unique

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a thioether linkage, a pyrimidine ring, and a pyrazole moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of functional groups such as the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy compared to structurally similar compounds.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with thioether structures have shown effectiveness against various microbial strains.

- Anticancer Properties : Pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results.

- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation in preclinical studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Interaction studies suggest that this compound may inhibit key enzymes or receptors involved in disease processes.

Data Table of Biological Activities

| Compound | Structure | Biological Activity | IC50/EC50 Values |

|---|---|---|---|

| This compound | Chemical Structure | Anticancer | IC50 = 26 µM (A549 cell line) |

| 6-(Trifluoromethyl)pyrimidinyl-thio derivatives | Similar thioether structure | Antimicrobial | IC50 = 10 µM |

| 3,5-Dimethylpyrazole derivatives | Contains pyrazole ring | Anticancer | IC50 = 17.82 mg/mL (Hep-2 cell line) |

| Benzylthioacetamides | Thioether and acetamide features | Anti-inflammatory | EC50 = 30 µM |

Case Studies

- Anticancer Activity : In a study evaluating various pyrazole derivatives, the compound demonstrated significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of 26 µM. This suggests potential for development as an anticancer agent .

- Inhibition of Adenosine Receptors : Binding studies revealed that related compounds showed inhibition of adenosine receptors A1 and A2A, with Ki values of 0.300 nM and 150 nM respectively. This indicates potential use in treating conditions influenced by adenosine signaling .

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of similar thioether compounds, which could be beneficial in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.